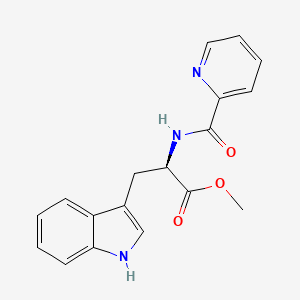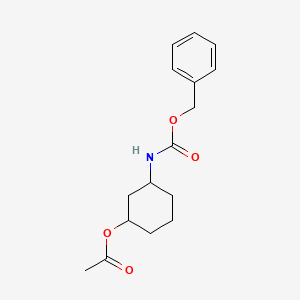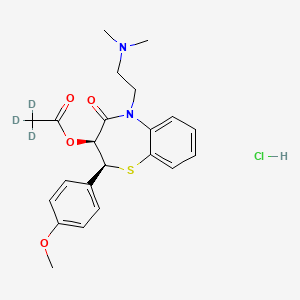
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group
Méthodes De Préparation
The synthesis of Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with suitable reagents.
Esterification: The ester functional group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.
Formation of the Final Compound: The final compound is obtained by combining the piperidine and pyrimidine intermediates under specific reaction conditions, followed by purification and conversion to the dihydrochloride salt form.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.
Applications De Recherche Scientifique
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: A simpler analog lacking the pyrimidine ring, used in similar synthetic and research applications.
Piperidine Derivatives: Compounds containing the piperidine ring, widely studied for their pharmacological properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, known for their roles in medicinal chemistry and drug development.
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and therapeutic potential not observed in simpler analogs.
Propriétés
Formule moléculaire |
C15H25Cl2N3O2 |
|---|---|
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
ethyl 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)5-4-13-10-14(18-11(2)17-13)12-6-8-16-9-7-12;;/h10,12,16H,3-9H2,1-2H3;2*1H |
Clé InChI |
DLVBXZRLEFVHBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=NC(=N1)C)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
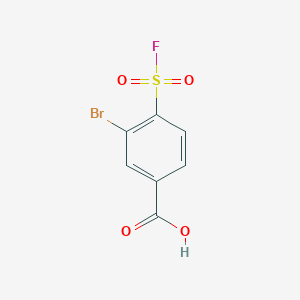
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
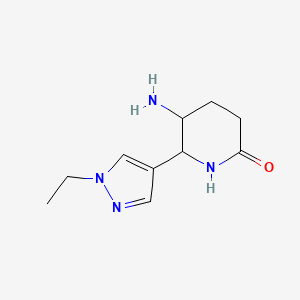
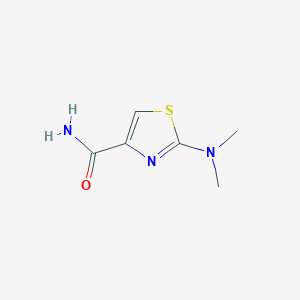
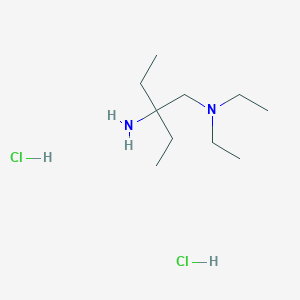
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)



